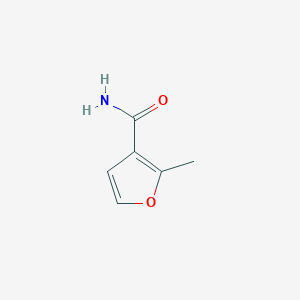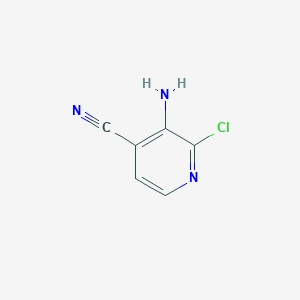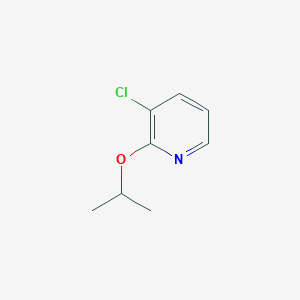
3-((1H-Indol-2-yl)methyl)-1H-indole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Indole derivatives, particularly those with amino alkylated structures, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. A study demonstrated that these compounds exhibit significant inhibition efficiency, with their effectiveness increasing with the size of the amino group ring. This suggests that specific indole structures could provide a protective layer on metal surfaces, preventing corrosion in industrial applications (Verma et al., 2016).
Synthetic Applications
Indole derivatives are pivotal in the synthesis of various complex molecules. Research has shown that compounds similar to 3-((1H-Indol-2-yl)methyl)-1H-indole can serve as precursors for the synthesis of diverse organic molecules, highlighting their versatility in organic chemistry (Slaett et al., 2005). This versatility makes them valuable tools for the development of pharmaceuticals and materials.
Molecular Structure Analysis
The detailed molecular structure of indole derivatives provides insights into their potential applications. For example, crystal structure analysis helps in understanding the molecular interactions and stability of these compounds, which is crucial for designing molecules with desired physical and chemical properties (Ngah et al., 2006).
Photophysical Studies
Indole derivatives have been studied for their photophysical properties, making them potential candidates for fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, suggesting their use in sensing and imaging applications (Pereira et al., 2010).
Catalysis
Indole compounds have been explored as catalysts in organic reactions, such as the preparation of bis(indolyl)methanes. These reactions highlight the role of indole derivatives in facilitating various organic transformations, offering an alternative to traditional metal-based catalysts (Khalafi‐Nezhad et al., 2008).
Bioactivity and Medicinal Chemistry
The bioactivity of indole derivatives against microbial strains has been a subject of interest, with some compounds showing moderate to significant antimicrobial properties. This suggests their potential in developing new antimicrobial agents (Al-Shemary, 2017).
Wirkmechanismus
Target of Action
Indole derivatives, in general, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . The interaction of these compounds with their targets often results in significant changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biochemical processes . They are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
Biochemische Analyse
Biochemical Properties
3-((1H-Indol-2-yl)methyl)-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with specific biomolecules, such as receptors and enzymes. For instance, this compound can bind to the active site of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. In vitro studies have shown that this compound remains stable under specific conditions, but its stability can be compromised under extreme pH or temperature . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to detrimental effects on the health and function of the animal subjects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be excreted or further metabolized . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues . The localization and accumulation of this compound can influence its biological activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKYUYEFDONQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447749 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114648-66-7 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
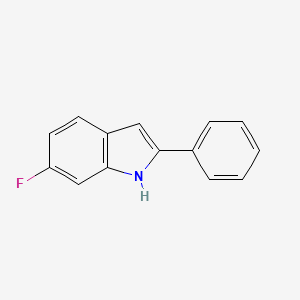
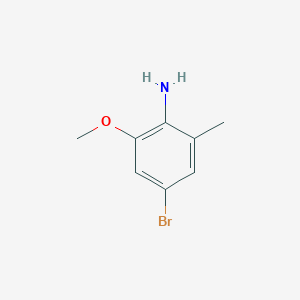
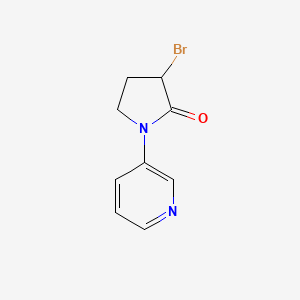


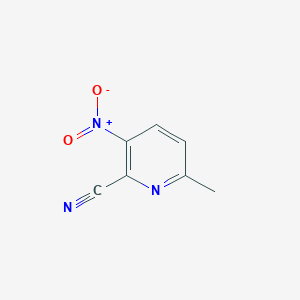
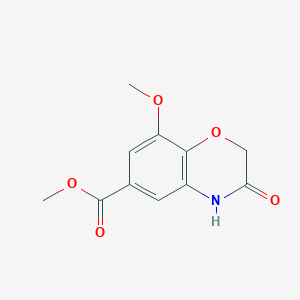
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

